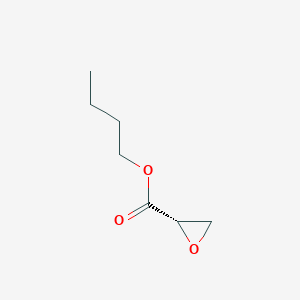

Butyl (2S)-oxirane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl (2S)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring (epoxide) and a butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-oxirane-2-carboxylate typically involves the reaction of butyl alcohol with (2S)-oxirane-2-carboxylic acid. One common method is the esterification reaction, where the carboxylic acid reacts with the alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(2S)-oxirane-2-carboxylic acid+butyl alcoholacid catalystbutyl (2S)-oxirane-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such esters . These systems allow for precise control over reaction conditions, leading to higher yields and reduced by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl (2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted alcohols or ethers.

Reduction: The major product is butyl (2S)-oxirane-2-methanol.

Oxidation: The major product is butyl (2S)-oxirane-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- Butyl (2S)-oxirane-2-carboxylate serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of complex molecules and polymers due to its reactive oxirane ring structure, which undergoes nucleophilic substitution and ring-opening reactions.

Synthesis of Derivatives

- The compound is utilized in synthesizing various derivatives, including cyclic compounds and functionalized esters. Its reactivity allows for the formation of diverse chemical entities, making it essential in developing new materials and pharmaceuticals .

Biological Applications

Pharmaceutical Intermediates

- Research indicates that this compound may act as a pharmaceutical intermediate. Its potential interactions with biological molecules are under investigation, particularly concerning its effects on metabolic pathways .

Antidiabetic Properties

- Some studies suggest that derivatives of oxirane carboxylic acids exhibit hypoglycemic effects, indicating potential applications in treating diabetes. These compounds may inhibit specific enzymes involved in glucose metabolism, providing a pathway for developing new antidiabetic agents .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in producing specialty chemicals, coatings, adhesives, and resins. Its unique properties facilitate the formulation of products with enhanced performance characteristics.

Polymer Chemistry

- The compound plays a role in polymer chemistry, particularly in the synthesis of epoxy resins. Its ability to undergo ring-opening polymerization makes it valuable for creating durable materials used in coatings and composites.

Case Study 1: Synthesis of Cyclic Amino Acid Esters

A research project focused on utilizing this compound to synthesize cyclic amino acid esters demonstrated its effectiveness as a precursor. The study highlighted the compound's ability to facilitate stereoselective reactions, leading to high yields of desired products.

Case Study 2: Antidiabetic Activity

A clinical study evaluated the antidiabetic properties of oxirane derivatives derived from this compound. Results indicated significant blood glucose-lowering effects when administered at specific dosages, showcasing its potential as a therapeutic agent for diabetes management .

Wirkmechanismus

The mechanism of action of butyl (2S)-oxirane-2-carboxylate involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2S)- (p-tolylsulfonyloxy)propionate: Similar in structure but contains a p-tolylsulfonyloxy group instead of an oxirane ring.

Butyl acrylate: Contains a butyl ester group but lacks the oxirane ring.

Dimethyl sulfoxide (DMSO): A solvent with similar applications but different chemical structure and properties.

Uniqueness

Butyl (2S)-oxirane-2-carboxylate is unique due to the presence of both an oxirane ring and a butyl ester group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.

Biologische Aktivität

Butyl (2S)-oxirane-2-carboxylate, commonly known as tert-butyl oxirane-2-carboxylate, is a compound belonging to the class of oxiranes or epoxides. These compounds are characterized by a three-membered cyclic ether structure that exhibits significant reactivity, particularly in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to undergo ring-opening reactions . This mechanism allows it to interact with various biological macromolecules such as proteins and nucleic acids, leading to structural and functional modifications. The compound can act as a nucleophile , facilitating the formation of covalent bonds with target molecules, which can alter their normal physiological functions .

Target Interactions

- Proteins : The modification of amino acid residues in proteins can lead to changes in enzyme activity or protein-protein interactions.

- Nucleic Acids : Interaction with DNA or RNA can result in mutations or alterations in gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is likely to be miscible with water , which enhances its bioavailability. However, the exact absorption, distribution, metabolism, and excretion (ADME) characteristics require further investigation to fully understand its behavior in biological systems.

Biological Effects and Case Studies

Recent studies have indicated various biological effects associated with this compound:

- Antimicrobial Activity : Research has shown that oxiranes can exhibit antimicrobial properties. For instance, certain derivatives have been tested against bacterial strains, demonstrating inhibitory effects that suggest potential as antimicrobial agents .

- Antidiabetic Potential : Some substituted oxiranecarboxylic acids have been reported to possess hypoglycemic effects. They may be beneficial in treating conditions related to glucose metabolism disorders, such as diabetes .

- Neuroprotective Effects : A study indicated that certain oxirane derivatives could influence neuroprotective pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, Antidiabetic | Potential drug development |

| Substituted oxiranecarboxylic acids | Hypoglycemic effects | Diabetes treatment |

| Heteroaryl-substituted oxiranes | Antifungal, Antitubercular | Infectious disease treatment |

Eigenschaften

IUPAC Name |

butyl (2S)-oxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIRPVPNNLOAKW-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H]1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.